4-Fluoro-2-pyridin-4-yl-phenol
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Overview
Description
4-Fluoro-2-pyridin-4-yl-phenol is a fluorinated aromatic compound that features both a pyridine ring and a phenolic group The presence of the fluorine atom in the aromatic ring significantly influences its chemical properties, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-pyridin-4-yl-phenol typically involves the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained between 0°C to room temperature to ensure selective fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to enhance reaction efficiency and safety. The use of catalysts such as copper fluoride (CuF2) or aluminum fluoride (AlF3) at elevated temperatures (450-500°C) can also be applied to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-pyridin-4-yl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Fluoro-2-pyridin-4-yl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-pyridin-4-yl-phenol is largely dependent on its interaction with biological targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This can lead to inhibition of enzyme activity or modulation of receptor functions. The phenolic group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluorophenol
- 2,6-Difluoropyridine
Comparison
Compared to other fluorinated pyridines and phenols, 4-Fluoro-2-pyridin-4-yl-phenol is unique due to the presence of both a pyridine ring and a phenolic groupThe position of the fluorine atom also affects its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry and material science .
Properties
Molecular Formula |
C11H8FNO |
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Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-7,14H |
InChI Key |
ZWDHRSWFJFUXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)O |
Origin of Product |
United States |
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